(S)-(-)-5-Fluorowillardiine hydrochloride

Catalog No.
S002812
CAS No.
140187-23-1
M.F
C7H8FN3O4
M. Wt
217.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-5-Fluorowillardiine hydrochloride

CAS Number

140187-23-1

Product Name

(S)-(-)-5-Fluorowillardiine hydrochloride

IUPAC Name

(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid

Molecular Formula

C7H8FN3O4

Molecular Weight

217.15 g/mol

InChI

InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1

InChI Key

DBWPFHJYSTVBCZ-BYPYZUCNSA-N

SMILES

Array

Synonyms

(S)-2-amino-3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F

The exact mass of the compound 2-Amino-3-(5-fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-5-Fluorowillardiine hydrochloride (CAS: 140187-23-1) is a highly potent, selective agonist for the AMPA-type ionotropic glutamate receptors (iGluRs), specifically targeting the GluA1 (hGluR1) and GluA2 (hGluR2) subunits. Unlike endogenous glutamate or standard AMPA, this synthetic uracil-derivative amino acid exhibits sub-micromolar affinity and distinct desensitization kinetics, making it a critical tool for isolating AMPA-mediated currents [1]. Procuring the hydrochloride salt form is particularly advantageous for laboratory workflows, as it ensures rapid, reliable aqueous solubility up to 50 mM, eliminating the need for organic solvents like DMSO that can perturb delicate lipid bilayers during patch-clamp electrophysiology or live-cell imaging .

Substituting (S)-(-)-5-Fluorowillardiine hydrochloride with non-fluorinated (S)-willardiine or standard AMPA fundamentally alters receptor binding dynamics and efficacy. The non-fluorinated analog suffers from significantly lower potency, requiring higher concentrations that increase the risk of off-target effects [1]. Furthermore, substituting with larger halogenated derivatives, such as iodowillardiine, prevents the complete closure of the ligand-binding domain (LBD) cleft, failing to trap the receptor in its fully activated state [2]. From a handling perspective, utilizing the free base form instead of the hydrochloride salt drastically reduces aqueous solubility, forcing researchers to use DMSO; this solvent dependency can introduce severe artifacts in sensitive electrophysiological recordings and excitotoxicity assays, rendering generic free-base substitution unacceptable for rigorous neuropharmacological procurement.

Subunit-Specific AMPA Receptor Affinity

(S)-(-)-5-Fluorowillardiine demonstrates exceptional binding affinity for AMPA receptors compared to kainate receptors. Quantitative assays reveal Ki values of 14.7 nM for hGluR1 and 25.1 nM for hGluR2, contrasted with a drastically lower affinity (Ki = 1820 nM) for the hGluR5 kainate receptor subunit[1]. This represents a >70-fold selectivity for AMPA over kainate receptors, a differentiation strength that standard AMPA or mixed agonists cannot reliably achieve in complex neuronal populations.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data14.7 nM (hGluR1), 25.1 nM (hGluR2)
Comparator Or BaselinehGluR5 (1820 nM)
Quantified Difference>70-fold selectivity for AMPA over kainate receptors
ConditionsRadioligand binding assays on human recombinant receptors

Ensures precise pharmacological isolation of AMPA-mediated currents without confounding noise from kainate receptors.

Structural Efficacy and LBD Cleft Closure

The size of the halogen substituent at the 5-position of the willardiine ring directly dictates the degree of closure in the AMPA receptor's ligand-binding domain (LBD). (S)-5-Fluorowillardiine, possessing the smallest halogen (fluorine), drives a near-complete cleft closure, resulting in maximal intrinsic efficacy [1]. In contrast, bulkier analogs like (S)-5-iodowillardiine physically obstruct full closure, acting as partial agonists.

Evidence DimensionLBD Cleft Closure and Intrinsic Efficacy
Target Compound Data(S)-5-Fluorowillardiine (Full cleft closure, high efficacy)
Comparator Or Baseline(S)-5-Iodowillardiine (Partial cleft closure, lower efficacy)
Quantified DifferenceFluorine substitution enables maximal structural activation compared to bulky iodine
ConditionsX-ray crystallography and electrophysiology with cyclothiazide

Crucial for structural biologists and biophysicists needing to stabilize the fully activated, closed-cleft conformation of the AMPA receptor.

Aqueous Solubility for Artifact-Free Electrophysiology

The procurement of the hydrochloride salt of (S)-5-Fluorowillardiine is driven by its superior solubility profile. The HCl salt readily dissolves in aqueous solutions (or dilute 1.1 eq NaOH) up to 50 mM . Conversely, the free base form exhibits poor aqueous solubility, often necessitating the use of DMSO. Because even low concentrations of DMSO can alter cell membrane fluidity and baseline ion channel activity, the HCl salt is mandatory for artifact-free patch-clamp recordings .

Evidence DimensionAqueous Solubility
Target Compound DataHydrochloride salt (Soluble up to 50 mM in aqueous/dilute base)
Comparator Or BaselineFree base (Requires organic solvents like DMSO for high concentrations)
Quantified DifferenceComplete elimination of DMSO dependency for stock solutions
ConditionsPreparation of >10 mM stock solutions for in vitro assays

Prevents solvent-induced artifacts in sensitive patch-clamp electrophysiology and live-cell imaging.

Reproducibility in Excitotoxicity Assays via Enhanced Potency

Fluorination at the 5-position significantly enhances the neurotoxic potency of the willardiine scaffold, directly improving assay reproducibility. While the non-fluorinated (S)-willardiine requires high concentrations (EC50 ~44.8 µM) that can trigger off-target receptor activation and increase baseline noise, (S)-5-Fluorowillardiine induces robust AMPA-mediated neurotoxicity at sub-micromolar to low-micromolar concentrations [1]. This heightened potency allows for precise, low-dose applications, minimizing off-target interference and ensuring highly reproducible excitotoxicity models.

Evidence DimensionAgonist Potency (EC50) and Assay Noise
Target Compound Data(S)-5-Fluorowillardiine (Sub-micromolar potency, low off-target noise)
Comparator Or Baseline(S)-Willardiine (EC50 ~44.8 µM, higher risk of off-target activation)
Quantified Difference>10-fold increase in potency, enabling lower dosing and cleaner assay windows
ConditionsIn vitro excitotoxicity assays in cultured cortical neurons

Ensures high reproducibility and clean data in neurodegeneration models by minimizing the off-target effects associated with high-dose agonist applications.

Artifact-Free Patch-Clamp Electrophysiology

Leveraging the DMSO-free solubility of the hydrochloride salt and its high affinity, this compound is a highly suitable choice for recording isolated AMPA receptor currents and studying desensitization kinetics in acute brain slices or cultured neurons .

Structural Biology of iGluRs

Due to its ability to induce maximal ligand-binding domain (LBD) cleft closure, it is a highly effective agonist for stabilizing the fully activated conformation of AMPA receptors in Cryo-EM and X-ray crystallography studies [1].

Reproducible In Vitro Excitotoxicity Modeling

Its high potency and >70-fold selectivity over kainate receptors make it a precise agent for inducing targeted AMPA-mediated excitotoxicity in models of neurodegenerative diseases, such as ALS or ischemia, without confounding NMDA or kainate activation [2].

High-Throughput Allosteric Modulator Screening

Serves as a highly reliable, stable baseline agonist in high-throughput screening assays designed to identify and characterize positive allosteric modulators (PAMs), such as ampakines or cyclothiazide derivatives, due to its well-defined desensitization profile[3].

XLogP3

-4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

217.04988391 Da

Monoisotopic Mass

217.04988391 Da

Heavy Atom Count

15

UNII

7CTR2LWV5M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

140187-23-1

Wikipedia

5-Fluorowillardiine

Dates

Last modified: 09-12-2023
[1]. Hawkinson JE, et al. Effects of thiocyanate and AMPA receptor ligands on (S)-5-fluorowillardiine, (S)-AMPA and (R,S)-AMPA binding. Eur J Pharmacol. 1997 Jun 25;329(2-3):213-21.
[2]. Kessler M, et al. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators. Brain Res. 2006 Mar 3;1076(1):25-41.
[3]. Rembach A, et al. Antisense peptide nucleic acid targeting GluR3 delays disease onset and progression in the SOD1 G93A mouse model of familial ALS. J Neurosci Res. 2004 Aug 15;77(4):573-82.

Explore Compound Types